molecular formula C6H11NO3 B1601190 3-Methoxymorpholine-4-carbaldehyde CAS No. 61020-09-5

3-Methoxymorpholine-4-carbaldehyde

Cat. No.: B1601190
CAS No.: 61020-09-5
M. Wt: 145.16 g/mol
InChI Key: WTPRBRLPWZIBJW-UHFFFAOYSA-N
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Description

3-Methoxymorpholine-4-carbaldehyde is an organic compound with the molecular formula C₆H₁₁NO₃. It is a heterocyclic compound containing both an aldehyde and a morpholine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymorpholine-4-carbaldehyde typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium or platinum can also be incorporated to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxymorpholine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxymorpholine-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methoxymorpholine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the methoxy and aldehyde groups.

    4-Morpholinecarboxaldehyde: Similar structure but lacks the methoxy group.

    3-Methoxymorpholine: Lacks the aldehyde group.

Uniqueness: 3-Methoxymorpholine-4-carbaldehyde is unique due to the presence of both the methoxy and aldehyde functional groups, which provide distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its simpler analogs .

Properties

IUPAC Name

3-methoxymorpholine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6-4-10-3-2-7(6)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPRBRLPWZIBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519278
Record name 3-Methoxymorpholine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61020-09-5
Record name 3-Methoxymorpholine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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